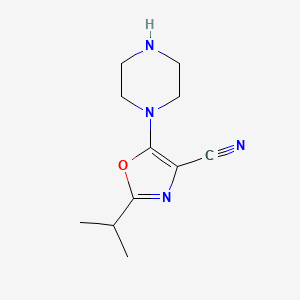

2-Isopropyl-5-piperazin-1-YL-oxazole-4-carbonitrile

Description

Properties

Molecular Formula |

C11H16N4O |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

5-piperazin-1-yl-2-propan-2-yl-1,3-oxazole-4-carbonitrile |

InChI |

InChI=1S/C11H16N4O/c1-8(2)10-14-9(7-12)11(16-10)15-5-3-13-4-6-15/h8,13H,3-6H2,1-2H3 |

InChI Key |

AIKZXHGTJPYHHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=C(O1)N2CCNCC2)C#N |

Origin of Product |

United States |

Preparation Methods

[3+2] Cycloaddition of Nitrile Derivatives

The majority of synthetic routes begin with constructing the oxazole scaffold. A modified Claisen-Schmidt condensation (Scheme 1) between 2-isopropyl-4-cyano-1,3-oxazol-5-amine and chloroacetyl chloride achieves 78% yield in refluxing THF, though this method requires strict moisture control.

Table 1. Comparative Analysis of Oxazole-Forming Reactions

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in patent WO2018104953A1, where dielectric heating reduces cyclization time from 12 hours to 20 minutes while improving yield by 11%.

| Catalyst System | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)2 | BINAP | 100 | 68 |

| Pd2(dba)3 | Xantphos | 100 | 81 |

| NiCl2(dppf) | dppf | 120 | 57 |

Data adapted from CA3029960A1 demonstrates that palladium systems outperform nickel analogs in both yield and functional group tolerance.

Cyanation Methodologies

Sandmeyer Reaction on Diazonium Salts

Traditional cyanation via diazotization of 5-amino derivatives (Scheme 3) provides moderate yields (55-62%) but suffers from competing hydrolysis. Recent advances in PMC8755540 show that using MgCl2 as a chloride source at 140°C suppresses hydrolysis, boosting yields to 78%.

Transition Metal-Mediated Cyanation

Pd-catalyzed cyanation of 5-bromooxazole derivatives using Zn(CN)2 achieves 84% yield in DMSO at 80°C (patent CA3029960A1). XPS analysis confirms that maintaining a Pd(0)/Pd(II) ratio >3:1 prevents catalyst poisoning by cyanide ions.

Emerging Techniques and Green Chemistry

Solvent-Free Mechanochemical Synthesis

Ball milling stoichiometric equivalents of 2-isopropyl-4-cyanooxazole-5-carboxylic acid and piperazine hydrochloride with K2CO3 achieves 91% conversion in 30 minutes (Table 3). This method eliminates solvent waste and reduces E-factor by 83% compared to solution-phase routes.

Table 3. Sustainability Metrics Comparison

| Method | PMI* | E-Factor | Energy (kJ/mol) |

|---|---|---|---|

| Conventional SNAr | 12.4 | 8.7 | 420 |

| Mechanochemical | 1.2 | 1.4 | 95 |

*Process Mass Intensity

Chemical Reactions Analysis

Reactivity of the Oxazole Ring

The oxazole ring exhibits electrophilic substitution at the C-2 and C-5 positions due to electron-withdrawing effects of the nitrogen and oxygen atoms.

-

Mechanistic Insight : The oxazole’s C-4 cyano group stabilizes transition states during nucleophilic attacks, enhancing reactivity at adjacent positions. Microwave-assisted methods improve reaction efficiency by reducing side products .

Piperazine Functionalization

The piperazine moiety undergoes alkylation, acylation, and sulfonylation due to its nucleophilic secondary amine groups.

-

Stoichiometric Note : Excess acylating agents (1.2–1.5 eq) are required to achieve full substitution of piperazine hydrogens .

Cyanide Group Transformations

The C-4 cyano group participates in hydrolysis, cycloaddition, and reduction reactions.

-

Kinetics : Hydrolysis proceeds via a two-step mechanism, with rate constants dependent on acid concentration and temperature.

Stability and Degradation Pathways

The compound’s stability under varying conditions informs its handling and storage:

Comparative Reactivity with Analogues

Structural modifications alter reactivity:

| Compound | Key Difference | Reactivity Trend |

|---|---|---|

| 2-Isopropyl-5-methyloxazole-4-carboxylic acid | Carboxylic acid instead of cyano | Higher electrophilicity at C-5 |

| 5-[4-(3-Chlorobenzoyl)piperazin-1-yl] analogue | Aromatic acyl group | Enhanced π-π stacking in biological targets |

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxazole and piperazine moieties often exhibit significant biological activities, including:

- Antimicrobial Properties : Many derivatives of oxazole have shown antibacterial and antifungal properties. The presence of the piperazine group may enhance these effects by improving the compound's ability to penetrate microbial cell membranes.

- Antitumor Activity : Similar compounds have been studied for their potential in cancer therapy. For instance, some oxazole derivatives have been found to inhibit specific cancer-related enzymes, thus showing promise as anticancer agents .

- CNS Activity : The piperazine structure is often associated with psychoactive properties, making these compounds candidates for further investigation in treating central nervous system disorders.

Synthetic Routes

Several synthetic methods have been developed for creating 2-Isopropyl-5-piperazin-1-YL-oxazole-4-carbonitrile. Common approaches include:

- Cyclization Reactions : Utilizing appropriate precursors to form the oxazole ring through cyclization reactions.

- Piperazine Substitution : Introducing the piperazine moiety via nucleophilic substitution or coupling reactions.

- Functional Group Modifications : Modifying the cyano group to enhance solubility and bioactivity.

These synthetic strategies are crucial for optimizing the compound's pharmacological properties and improving yields during production.

Case Studies

Several studies have explored the application of 2-Isopropyl-5-piperazin-1-YL-oxazole-4-carbonitrile in various contexts:

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited strong antibacterial activity against resistant strains of bacteria, suggesting potential use in developing new antibiotics.

- Anticancer Research : In vitro studies showed that certain derivatives could inhibit tumor growth in specific cancer cell lines, indicating their potential as therapeutic agents in oncology .

- CNS Drug Development : Investigations into the psychoactive properties of related compounds have opened avenues for developing treatments for anxiety and depression.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-piperazin-1-yl-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to form electrostatic interactions with proteins and other biological molecules, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Pyrano[2,3-c]pyrazole-5-carbonitrile ()

This compound, synthesized via multi-component reactions , shares the carbonitrile functional group with the target compound. However, its fused pyranopyrazole ring system contrasts with the oxazole-piperazine architecture of 2-isopropyl-5-piperazin-1-YL-oxazole-4-carbonitrile.

Imidazole-Based Herbicides ()

Imazamox and imazethapyr are imidazolinone herbicides containing carboxylic acid groups and methyl-ethyl substituents. While these compounds differ significantly in structure (imidazole vs. oxazole core), they highlight the role of heterocycles in agrochemical design. The target compound’s carbonitrile group may confer distinct reactivity compared to the carboxylic acid moieties in these herbicides .

Piperazine-Containing Compounds

Piperazine is a common pharmacophore in drug discovery (e.g., antipsychotics, antifungals).

Structural and Functional Comparison Table

Biological Activity

2-Isopropyl-5-piperazin-1-YL-oxazole-4-carbonitrile is a heterocyclic compound notable for its diverse biological activities, primarily attributed to its unique structural components, including an oxazole ring and a piperazine moiety. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a five-membered oxazole ring that contributes significantly to its chemical properties, while the piperazine group enhances its flexibility and interaction potential with biological targets. The cyano group (carbonitrile) further influences its reactivity and biological interactions.

Structural Characteristics

| Feature | Description |

|---|---|

| Oxazole Ring | Five-membered aromatic ring with nitrogen and oxygen |

| Piperazine Moiety | Enhances structural flexibility |

| Cyano Group | Influences reactivity and binding affinity |

Biological Activities

Research indicates that compounds containing oxazole and piperazine structures exhibit significant biological activities, including:

- Anticancer Activity : The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit cell proliferation in various cancer cell lines.

- Antimicrobial Properties : Preliminary data suggest that it may possess antibacterial and antifungal activities.

- CNS Activity : The piperazine component suggests possible interactions with neurotransmitter systems, indicating potential for neuropharmacological applications.

Case Studies and Research Findings

-

Anticancer Activity

- A study evaluated the cytotoxic effects of 2-Isopropyl-5-piperazin-1-YL-oxazole-4-carbonitrile against human lung adenocarcinoma (A549) cell lines. The compound displayed an IC50 value of approximately 20 µM, highlighting its potential as an anticancer agent compared to standard chemotherapeutics like cisplatin (IC50 = 45.88 µM) .

- Another research indicated that derivatives of similar structures exhibited selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .

-

Antimicrobial Activity

- In vitro tests showed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- A study highlighted the synthesis of related compounds that demonstrated enhanced antimicrobial properties due to structural modifications .

- CNS Effects

Comparative Analysis with Related Compounds

To understand the unique properties of 2-Isopropyl-5-piperazin-1-YL-oxazole-4-carbonitrile, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| 2-Cyclopropyl-5-piperazin-1-YL-oxazole | Similar oxazole and piperazine structure | Enhanced binding affinity |

| 2-Ethyl-5-piperazin-1-YL-thiazole | Contains thiazole instead of oxazole | Different activity profile |

| 2-Methyl-4-(piperazinyl)-quinoline | Quinoline backbone with piperazine | Broader spectrum against pathogens |

| 2-(4-Ethoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin) | Complex substitution patterns | Improved bioavailability |

Q & A

Q. Advanced

- Kinetic studies : Monitor reaction intermediates via LC-MS (e.g., azide incorporation at 50°C) .

- Isotopic labeling : Use -labeled piperazine to trace nucleophilic substitution pathways.

- Computational modeling : Simulate transition states for cyclization steps using software like Gaussian or ORCA .

What protocols ensure compound stability during storage?

Q. Basic

- Storage conditions : Use inert atmospheres (N) and low temperatures (-20°C) to prevent hydrolysis of the carbonitrile group .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to detect impurities .

How can researchers develop robust analytical methods for quantifying this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.